(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal
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Overview
Description
The compound (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal is an organic molecule characterized by the presence of a hydrazone functional group, a chlorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydrazone Formation: : The synthesis typically begins with the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone. In this case, the aldehyde used is 3-oxo-3-(thiophen-2-yl)propanal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the hydrazone.
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Purification: : The crude product is purified by recrystallization from a suitable solvent, often ethanol or a mixture of ethanol and water, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors might be used to improve efficiency and yield. Solvent recovery systems would be employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction of the hydrazone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced hydrazone to corresponding amine.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing hydrazone and thiophene functionalities.
Biology
Biological Probes: Due to its structural features, the compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.
Mechanism of Action
The mechanism by which (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The hydrazone group can form reversible covalent bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[2-(4-bromophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal: Similar structure but with a bromine atom instead of chlorine.
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal can significantly influence its reactivity and interaction with biological targets compared to its analogs. Chlorine can participate in halogen bonding, which can enhance binding affinity and specificity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8+,16-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQLMNATRTLFJ-UMIIGGRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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